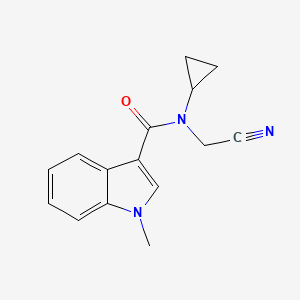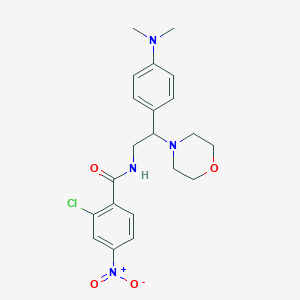![molecular formula C22H20N4O4S B2593473 4-metoxi-N-[3-(3-metoxianilino)quinoxalin-2-il]bencensulfonamida CAS No. 713083-87-5](/img/structure/B2593473.png)
4-metoxi-N-[3-(3-metoxianilino)quinoxalin-2-il]bencensulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline sulfonamides. These compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities .
Aplicaciones Científicas De Investigación
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Métodos De Preparación
The synthesis of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. Initially, 2-(4-methoxyphenyl)quinoxaline is synthesized through the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This intermediate undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Finally, the sulfonyl chloride reacts with 3-methoxyaniline under solvent-free conditions to yield the target compound .
Análisis De Reacciones Químicas
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . In cancer cells, the compound interferes with DNA synthesis and repair mechanisms, inducing apoptosis .
Comparación Con Compuestos Similares
Similar compounds to 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide include other quinoxaline derivatives such as:
- 2-(4-methoxyphenyl)quinoxaline
- 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride
- 4-methoxy-2-nitroaniline
These compounds share similar structural features but differ in their specific functional groups and pharmacological activities . The uniqueness of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide lies in its combination of methoxy and sulfonamide groups, which contribute to its diverse biological activities .
Propiedades
IUPAC Name |
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-10-12-18(13-11-16)31(27,28)26-22-21(23-15-6-5-7-17(14-15)30-2)24-19-8-3-4-9-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPEOHSPNDZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2593390.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2593397.png)
![2-(4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2593399.png)
![8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2593400.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)




![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2593412.png)
